1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

Description

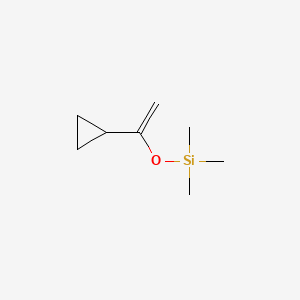

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS 42161-96-6) is a silyl enol ether with the molecular formula C₈H₁₆OSi and a molecular weight of 156.3 g/mol. It is a colorless liquid with a boiling point of 38–40°C at 12 mmHg, making it volatile under reduced pressure . The compound features a cyclopropyl group directly attached to a vinyl carbon that is also substituted with a trimethylsilyloxy (TMSO) group. This structural motif renders it a valuable nucleophile in organic synthesis, particularly in exo-glycal derivatization via reactions with C-vinyl-hexopyranoses .

Properties

IUPAC Name |

1-cyclopropylethenoxy(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OSi/c1-7(8-5-6-8)9-10(2,3)4/h8H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUBNNOJHWDSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)C1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42161-96-6 | |

| Record name | 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene typically involves the reaction of cyclopropylcarbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether . The general reaction scheme is as follows:

Cyclopropylcarbinol+Trimethylsilyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide.

Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as fluoride ions can displace the trimethylsilyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, anhydrous conditions, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor in Synthetic Reactions

- Mukaiyama Aldol Reactions : This compound serves as a precursor for enol silanes in Mukaiyama aldol reactions, facilitating the formation of β-hydroxy aldehydes from non-enolizable aldehydes. The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) allows for efficient one-pot reactions, enhancing yields significantly .

| Reaction Type | Yield | Conditions |

|---|---|---|

| Mukaiyama Aldol Reaction | High | TMSOTf, trialkylamine base |

| Crossed Aldol Reaction | Good | Ethyl acetate as solvent |

2. Synthesis of Complex Molecules

- The compound is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for functionalization that can lead to diverse derivatives with potential biological activities.

Biological Applications

1. Medicinal Chemistry

- Research indicates that derivatives of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene are being explored for their potential as inhibitors in various biological pathways. For instance, compounds derived from this structure have shown promise as selective inhibitors of tumor necrosis factor-α converting enzyme (TACE), which plays a crucial role in inflammatory processes .

2. Anticancer Research

- Studies have demonstrated that modifications of this compound can lead to new anticancer agents. The ability to introduce various functional groups makes it a valuable scaffold for drug design targeting specific molecular pathways involved in cancer progression.

Case Study 1: Mukaiyama Aldol Reaction

In a study published in 2019, researchers reported the successful application of this compound in crossed aldol reactions. By employing this compound as an enolate precursor, they achieved high yields of β-hydroxy aldehydes, showcasing its utility in synthetic organic chemistry .

A recent investigation focused on the biological activity of derivatives synthesized from this compound. Compounds were screened for their ability to inhibit TACE, revealing several candidates with significant potency and selectivity, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene involves its reactivity as a silyl ether. The trimethylsilyl group can be cleaved under acidic or basic conditions, releasing the cyclopropyl group and forming reactive intermediates that can participate in further chemical transformations. Molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

LogP and Water Solubility :

Thermal Stability :

Key Research Findings

- Cyclopropyl vs. Phenyl Substituents : Cyclopropyl groups introduce ring strain, enhancing reactivity in electrophilic additions, whereas phenyl groups provide stabilization through resonance .

- Silyl Group Effects : Trimethylsilyl (TMS) groups offer moderate steric protection, while triisopropylsilyl (TIPS) groups improve stability but reduce reaction rates .

- NMR Characterization: Analogs like 1-cyclopropyl-1-(4-fluorophenyl)ethanol (CAS 2542-09-8) demonstrate the utility of NMR for verifying cyclopropyl environments and substituent effects .

Biological Activity

Overview

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, with the chemical formula CHOSi, is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHOSi

- CAS Number : 552432

- Physical State : Flammable liquid

- Toxicity : Causes skin irritation and is classified as a flammable substance .

The biological activity of this compound is primarily attributed to its interactions with biological molecules. The trimethylsilyloxy group enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems. The compound may interact with various enzymes and receptors, influencing metabolic pathways and cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antifungal or antibacterial agents.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted, which could be beneficial in therapeutic applications targeting metabolic disorders.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties | |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |

| Toxicity | Causes skin irritation; flammable |

Case Study 1: Antimicrobial Properties

A study conducted on various derivatives of cyclopropyl compounds, including this compound, demonstrated significant antimicrobial activity against common pathogens. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Enzyme Interaction

In vitro assays showed that this compound inhibited the activity of certain cytochrome P450 enzymes. This inhibition could alter drug metabolism, suggesting the need for caution when co-administering this compound with other pharmaceuticals.

Research Findings

Recent literature highlights the following findings regarding this compound:

- Synthesis and Characterization : The compound can be synthesized through various methods, including photocycloaddition reactions that enhance its biological activity .

- Potential Applications : Ongoing research is exploring its use as a precursor in drug development due to its unique structural attributes and biological effects .

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-1-(trimethylsilyloxy)ethylene?

The compound is synthesized via silyl enolate formation from a ketone precursor. A common method involves treating a cyclopropyl-substituted ketone with a strong base (e.g., LDA or NaHMDS) to generate the enolate, followed by quenching with trimethylsilyl chloride (TMSCl). For example, analogous silyl enol ethers like 1-phenyl-1-(trimethylsilyloxy)ethylene are prepared using this approach . Optimization of reaction conditions (e.g., low temperatures, anhydrous solvents) is critical to minimize side reactions.

Q. How is this compound characterized in research settings?

Key characterization methods include:

- GC-MS : Retention time and molecular ion peaks (e.g., m/z 170–200 range) for identification, as demonstrated in phytochemical analyses of structurally similar silyl enol ethers .

- NMR : Diagnostic signals for the cyclopropyl group (e.g., δ 0.5–1.5 ppm in -NMR) and TMS group (δ 0.1–0.3 ppm in -NMR; δ 10–20 ppm in -NMR) .

- FT-IR : Stretching vibrations for Si-O (≈1250 cm) and C=C (≈1650 cm) bonds .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a silyl enol ether in cycloadditions and alkylation reactions. For instance, analogous compounds participate in [4+2] cycloadditions with electron-deficient alkynes to form phenol derivatives under reflux conditions . It is also used in organocatalytic stereoselective reactions, where the silyl group stabilizes intermediates .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the reactivity of silyl enol ethers in stereoselective reactions?

The cyclopropyl group introduces ring strain and electronic effects, altering nucleophilic behavior. Computational studies (DFT or molecular dynamics) reveal that the cyclopropane’s bent geometry enhances orbital overlap with adjacent electrophilic centers, potentially accelerating reactions like Michael additions. Experimental validation involves comparing reaction rates with non-cyclopropyl analogs (e.g., cyclohexyl-substituted silyl enol ethers) .

Q. What strategies improve enantioselectivity in catalytic alkylation reactions using this compound?

Enantioselectivity is enhanced by:

- Chiral Catalysts : Chiral phosphoric acids (e.g., TRIP) at 20 mol% loading, with reduced temperatures (e.g., –20°C) to slow reaction kinetics and favor stereochemical control .

- Solvent Optimization : Polar aprotic solvents (e.g., toluene or DCM) improve catalyst-substrate interactions.

- Additives : Brønsted acids (e.g., TFA) or Lewis acids (e.g., Mg(OTf)) modulate transition-state geometries.

Q. How can contradictions in experimental data (e.g., variable yields or selectivity) be resolved?

Contradictions are addressed via:

- Systematic Screening : DOE (Design of Experiments) to test variables (temperature, catalyst loading, solvent).

- Mechanistic Probes : Isotopic labeling (e.g., -TMS) to track reaction pathways.

- Cross-Validation : Reproducing results using alternative techniques (e.g., switching from GC-MS to HPLC for quantification) .

Q. What computational methods are used to predict the compound’s behavior in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.